ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[b][1,6]naphthyridine core, which is a fused heterocyclic system, and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves multiple steps:
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Formation of the Benzo[b][1,6]naphthyridine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the condensation of 2-aminonicotinic acid with an aldehyde, followed by cyclization to form the naphthyridine ring system.
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Introduction of the Acetamido Group: : The acetamido group can be introduced through an acylation reaction. This involves reacting the naphthyridine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[b][1,6]naphthyridine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the carbonyl group in the naphthyridine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the acetamido group. Reagents such as sodium hydroxide or potassium carbonate can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate has several scientific research applications:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The naphthyridine core is known to interact with various biological targets.
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Medicine: : Investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in treating diseases such as cancer and bacterial infections.
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Industry: : Used in the development of new materials and pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate: Unique due to its specific ester and acetamido functional groups.
4-Amino-1-ethyl-1,5-naphthyridin-2(1H)-one: Similar naphthyridine core but different functional groups.
2-Amino-1,5-naphthyridine-3-carboxamide: Another naphthyridine derivative with distinct biological activities.
Uniqueness
This compound is unique due to its combination of the naphthyridine core with an ethyl ester and acetamido group. This specific structure imparts unique chemical and biological properties, making it distinct from other naphthyridine derivatives.
Properties
IUPAC Name |
ethyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-30-23(29)15-7-9-16(10-8-15)24-21(27)14-26-12-11-20-18(13-26)22(28)17-5-3-4-6-19(17)25-20/h3-10H,2,11-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJTWHZANKEAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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